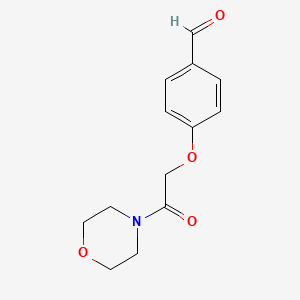

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >37.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-9-11-1-3-12(4-2-11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQZOOBUOHUYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358427 | |

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806559 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30817-36-8 | |

| Record name | 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde is a bifunctional organic molecule that serves as a valuable intermediate in the synthesis of more complex chemical entities. Its structure incorporates three key features: a reactive aldehyde group, a stable ether linkage, and a morpholine amide moiety. The aldehyde is a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a cornerstone for building molecular diversity.

The morpholine ring is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall biological profile.[1][2] As such, this compound represents a strategic building block for the development of novel therapeutics, particularly in areas like oncology and neurodegenerative diseases where morpholine-containing compounds have shown significant promise.[2][3] This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, and insights into its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and computed physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 30817-36-8 | [4] |

| IUPAC Name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | [4] |

| Molecular Formula | C₁₃H₁₅NO₄ | [4] |

| Molecular Weight | 249.26 g/mol | [4] |

| SMILES | C1COCCN1C(=O)COC2=CC=C(C=C2)C=O | [4] |

| Solubility | >37.4 µg/mL (at pH 7.4, experimental) | [4] |

| Physical Form | Solid | N/A |

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide.[5] In this proposed protocol, the sodium salt of 4-hydroxybenzaldehyde is reacted with 4-(2-chloroacetyl)morpholine. The causality behind this choice is the high nucleophilicity of the phenoxide and the good leaving group ability of the chloride on the α-carbon to the carbonyl group, facilitating an SN2 reaction.[5]

The protocol is designed to be self-validating through in-process checks and a final purification step that ensures the high purity of the final product.

Step 1: Synthesis of 4-(2-chloroacetyl)morpholine (Intermediate)

The synthesis begins with the preparation of the key electrophile, 4-(2-chloroacetyl)morpholine. This is achieved by the acylation of morpholine with chloroacetyl chloride.

Methodology:

-

To a stirred solution of morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride (1.05 eq) dropwise.

-

Maintain the temperature at 0 °C during the addition to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-chloroacetyl)morpholine. This intermediate can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

This step involves the core reaction of forming the ether linkage.

Methodology:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 eq), to the solution. The base is crucial for deprotonating the hydroxyl group of 4-hydroxybenzaldehyde to form the more nucleophilic phenoxide.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the 4-(2-chloroacetyl)morpholine (1.1 eq) from Step 1 to the reaction mixture.

-

Heat the reaction to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile scaffold for creating libraries of bioactive compounds. The aldehyde functional group is a key starting point for derivatization.

Key Reactions for Library Synthesis:

-

Reductive Amination: The aldehyde can be reacted with a wide range of primary and secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a diverse set of substituted amine derivatives.

-

Wittig Reaction: Reaction with phosphorus ylides can introduce various carbon-carbon double bonds, extending the carbon skeleton.

-

Condensation Reactions: Aldol and Knoevenagel condensations can be employed to form α,β-unsaturated systems, which are common motifs in bioactive molecules.[6]

-

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which can be further modified or can themselves possess biological activity.[7]

The morpholine moiety contributes favorably to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting derivatives. It is known to improve aqueous solubility and metabolic stability.[1][2] This makes the parent compound an attractive starting point for developing drug candidates that are more likely to have favorable pharmacokinetic profiles. For instance, related benzaldehyde derivatives are used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.[8]

Caption: Derivatization strategy for generating a chemical library.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

GHS Hazard Classification: [4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for applications in drug discovery and medicinal chemistry. Its combination of a reactive aldehyde handle and a favorable morpholine amide moiety makes it an ideal starting point for the synthesis of diverse chemical libraries. The robust and well-understood synthetic route via Williamson ether synthesis allows for its accessible preparation in a laboratory setting. With careful handling, this compound can serve as a valuable tool for researchers and scientists dedicated to the development of novel therapeutic agents.

References

-

Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. (2019). ResearchGate. Retrieved January 29, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. Retrieved January 29, 2026, from [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Taylor & Francis Online. Retrieved January 29, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PubMed Central. Retrieved January 29, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

Technical Whitepaper: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery

Executive Summary

4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS: 30817-36-8) is a specialized bifunctional intermediate utilized primarily in medicinal chemistry to modulate the physicochemical properties of drug candidates. Characterized by a benzaldehyde core linked to a morpholine moiety via an acetyl spacer, this compound serves as a critical "solubility-enhancing linker."

The morpholine ring is a privileged structure in drug design (present in blockbuster drugs like Linezolid and Gefitinib) known to improve metabolic stability and water solubility. This whitepaper details the compound's chemical properties, optimized synthetic protocols, and its strategic application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The compound combines a reactive electrophilic handle (aldehyde) with a polar, hydrogen-bond-accepting tail (morpholine amide). This duality allows it to function as a "cap" or linker that improves the pharmacokinetic profile of hydrophobic scaffolds.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 30817-36-8 | |

| IUPAC Name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde | |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | |

| Solubility (Aq) | >37.4 µg/mL (pH 7.[1]4) | Moderate solubility due to morpholine/amide polarity |

| LogP (Predicted) | ~0.2 | Low lipophilicity; ideal for lowering cLogP of final adducts |

| H-Bond Acceptors | 4 | Morpholine O/N, Amide O, Aldehyde O |

| H-Bond Donors | 0 | |

| Physical State | Solid | Typically off-white to pale yellow powder |

Synthetic Pathways & Optimization

The synthesis of this compound is a classic example of a Williamson Ether Synthesis , optimized for high yields by utilizing phase-transfer principles or polar aprotic solvents.

Core Reaction Logic

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 4-hydroxybenzaldehyde) on the alpha-carbon of 4-(2-chloroacetyl)morpholine. The presence of the amide carbonyl adjacent to the leaving group (Cl) enhances the electrophilicity of the methylene group, facilitating rapid substitution.

Optimized Experimental Protocol

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-(2-Chloroacetyl)morpholine (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq, anhydrous/micronized) -

Solvent: Acetonitrile (ACN) or DMF (Dry)[2]

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 4-hydroxybenzaldehyde and anhydrous ACN. Add

and stir at room temperature for 30 minutes. Why: This pre-stirring step ensures complete deprotonation of the phenol to the more nucleophilic phenoxide anion. -

Addition: Add 4-(2-chloroacetyl)morpholine dropwise (if liquid) or portion-wise (if solid).

-

Reflux: Heat the mixture to reflux (

for ACN) for 8-12 hours. Monitor via TLC (SiO₂, EtOAc/Hexane 1:1) or LC-MS. -

Workup: Cool to room temperature. Filter off the inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

-

Yield: Expect quantitative yields (95-99%).

Figure 1: Optimized Williamson Ether Synthesis workflow for high-yield production.

Reactivity & Functionalization

The chemical value of this compound lies in the aldehyde functionality , which serves as a versatile "warhead" for further elaboration. The morpholine-amide tail remains stable under most standard organic transformation conditions (mild acid/base, reduction).

Key Transformation Vectors

-

Reductive Amination: Reaction with primary/secondary amines followed by reduction (

) yields benzylamines. This is the primary route for installing this motif into kinase inhibitors. -

Condensation Reactions:

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form styryl derivatives.

-

Schiff Base Formation: Reaction with hydrazines or hydroxylamines to form hydrazones/oximes, often used in fragment screening libraries.

-

-

Oxidation: Conversion to the corresponding benzoic acid (using

or

Figure 2: Functionalization logic tree demonstrating the versatility of the aldehyde handle.

Applications in Drug Discovery

Solubility Modulation (The "Morpholine Effect")

In drug development, poor aqueous solubility is a leading cause of attrition. The 4-(2-morpholin-4-yl-2-oxo-ethoxy) moiety acts as a solubilizing appendage.

-

Mechanism: The morpholine oxygen and nitrogen atoms, along with the amide carbonyl, disrupt crystal lattice energy and interact favorably with water molecules.

-

LogP Adjustment: Attaching this group typically lowers the cLogP of a lipophilic scaffold by 0.5–1.0 units, shifting compounds into a more "drug-like" space (Lipinski's Rule of 5).

Bioactive Scaffolds

This specific aldehyde is a precursor for:

-

Anticancer Agents: Used to synthesize semicarbazones and hydrazones that target specific cancer cell lines (e.g., MCF-7, PC-3). The morpholine tail aids in cellular uptake.

-

PROTAC Linkers: The aldehyde can be converted into a linker for Proteolysis Targeting Chimeras (PROTACs), where the morpholine group helps modulate the linker's physicochemical properties (solubility/flexibility) without interfering with E3 ligase binding.

Handling, Safety & Storage

GHS Classification:

-

Warning: Acute Toxicity (Oral) - Category 4 (H302)

-

Warning: Skin Irritation - Category 2 (H315)

-

Warning: Eye Irritation - Category 2A (H319)

-

Warning: STOT-SE (Respiratory Irritation) - Category 3 (H335)

Storage Protocols:

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Keep under inert gas (

or Ar) if storing for extended periods to prevent autoxidation of the aldehyde to carboxylic acid. -

Container: Tightly sealed glass vial; avoid prolonged exposure to light.

References

-

PubChem. (2025).[1][3] this compound (CID 894260).[1] National Library of Medicine. [Link]

-

Palchykov, V. A. (2013).[4] Morpholines: Synthesis and Biological Activity.[5][6][4][7][8] Russian Journal of Organic Chemistry.[4] [Link]

-

MDPI. (2022). Synthesis of Morpholine-Substituted Benzimidazolium Salts.[2] Molecules.[6][4][7][9][3][8][10][11][12][13] [Link]

Sources

- 1. This compound | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI [mdpi.com]

- 3. 4-(2-Morpholinoethoxy)benzaldehyde | C13H17NO3 | CID 3719902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. PubChemLite - 4-(2-morpholinoethoxy)benzaldehyde (C13H17NO3) [pubchemlite.lcsb.uni.lu]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility & Process Chemistry of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

This technical guide details the solubility profile, physicochemical properties, and process chemistry of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde (CAS: 30817-36-8), a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib.

Executive Summary

This compound is a functionalized benzaldehyde derivative characterized by a phenoxy-acetamide linkage.[1] It serves as a pivotal building block in medicinal chemistry, most notably as a precursor for the quinazoline core of Gefitinib (Iressa). Its solubility profile is dictated by the competing polarity of the morpholine amide (hydrophilic/polar) and the benzaldehyde core (lipophilic). Understanding these properties is essential for optimizing yield during nucleophilic substitution reactions and subsequent recrystallization steps.

Chemical Identity & Structural Analysis[2][3][4][5][6]

| Property | Data |

| CAS Number | 30817-36-8 |

| IUPAC Name | 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Appearance | White to off-white crystalline solid |

| LogP (Calculated) | ~0.2 (Moderate Hydrophilicity) |

| pKa | Non-basic (Amide nitrogen is not protonatable in physiological pH range) |

Structural Logic

The molecule consists of three distinct zones affecting solubility:

-

Morpholine Amide: The "2-oxo" group creates a neutral amide bond. Unlike alkyl-morpholines, this nitrogen is not basic . This renders pH adjustment ineffective for solubilization in aqueous media.

-

Ether Linkage: Provides flexibility but limited polarity.

-

Benzaldehyde Core: Planar, lipophilic moiety driving π-π stacking in the solid state, necessitating polar organic solvents for dissolution.

Caption: Functional segmentation of CAS 30817-36-8 showing polarity gradients.

Solubility Profile

The following data aggregates experimental observations from synthesis protocols and calculated physicochemical models.

Quantitative Aqueous Solubility

-

Water (pH 7.4): >37.4 µg/mL (Low)

-

Note: The compound exhibits poor water solubility due to the lipophilic aromatic ring and the lack of an ionizable center (the amide is neutral).

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High | Reaction solvent; Extraction. |

| Chlorinated | Chloroform | High | NMR analysis; Chromatography. |

| Polar Aprotic | DMF / DMSO | Very High | Synthesis (Williamson Ether Synthesis). |

| Esters | Ethyl Acetate (EtOAc) | Moderate (Hot) | Primary Recrystallization Solvent. |

| Alcohols | Methanol / Ethanol | High | Co-solvent for crystallization. |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Anti-solvent for precipitation. |

| Water | Water | Poor | Anti-solvent; Wash solvent. |

Process Chemistry Applications

Synthesis Context

The compound is typically synthesized via a Williamson Ether Synthesis :

-

Reactants: 4-Hydroxybenzaldehyde + 4-(2-Chloroacetyl)morpholine.

-

Base: Potassium Carbonate (

).[2] -

Solvent: DMF or Acetonitrile (Reflux).

-

Solubility Implication: The product remains soluble in hot DMF/MeCN, while the inorganic byproduct (

) precipitates. Upon cooling and adding water (anti-solvent), the product precipitates.

Recrystallization Protocol

Objective: Purify crude this compound to >98% purity.

Reagents:

-

Crude Compound[1]

-

Ethyl Acetate (Solvent A)

-

Hexanes or Petroleum Ether (Solvent B - Anti-solvent)

Step-by-Step Methodology:

-

Dissolution: Transfer 10g of crude solid to a round-bottom flask. Add Ethyl Acetate (approx. 5-7 mL per gram) and heat to reflux (

) until fully dissolved.-

Troubleshooting: If insolubles remain, filter the hot solution through a celite pad to remove inorganic salts.

-

-

Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature.

-

Precipitation: If crystallization does not initiate, add Hexanes dropwise (approx. 1-2 mL per gram) until slight turbidity persists.

-

Crystallization: Cool the flask to

in an ice bath for 2 hours. -

Isolation: Filter the white crystalline solid under vacuum.

-

Washing: Wash the filter cake with cold Hexanes/EtOAc (9:1 ratio).

-

Drying: Dry in a vacuum oven at

for 12 hours.

Experimental Workflows

Solubility Determination Workflow

For researchers needing precise solubility in a novel vehicle (e.g., formulation screening), follow this self-validating protocol.

Caption: Standard saturation shake-flask method for solubility determination.

HPLC Method for Quantitation

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 10% -> 90% ACN].

-

Detection: UV @ 254 nm (Benzaldehyde chromophore).

-

Retention Time: Expect elution around 40-50% ACN due to moderate lipophilicity.

References

-

PubChem. this compound (CID 894260). National Library of Medicine. Available at: [Link]

-

Sanford-Burnham Center for Chemical Genomics. Solubility Data for CID 894260. PubChem BioAssay Record. Available at: [Link]

-

Maskrey, T. S., et al. (2019). "A New Synthesis of Gefitinib." Synlett, 30, 471–476. (Contextual reference for Gefitinib intermediate processing). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for 4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Strategic Overview of the Synthesis

The synthesis of the target molecule is most efficiently achieved through a two-step process. This pathway begins with the formation of a key electrophilic intermediate, 2-chloro-1-morpholinoethanone, followed by a classical Williamson ether synthesis to couple this intermediate with 4-hydroxybenzaldehyde.

Caption: Overall two-step synthesis pathway.

Step 1: Synthesis of 2-chloro-1-morpholinoethanone

The initial step involves the acylation of morpholine with chloroacetyl chloride to form the N-acylated intermediate, 2-chloro-1-morpholinoethanone. This reaction is a nucleophilic acyl substitution where the secondary amine of morpholine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Caption: Synthesis of the key intermediate.

Experimental Protocol for Step 1

This protocol is adapted from established procedures for N-acylation reactions.[1]

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine (1.00 mL, 11.5 mmol) and toluene (30 mL).

-

Base Addition: Add potassium carbonate (3.17 g, 22.9 mmol) to the stirred solution.

-

Acylation: Cool the mixture in an ice bath. Slowly add chloroacetyl chloride (0.91 mL, 11.4 mmol) dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, remove the ice bath and warm the reaction to 60°C. Maintain this temperature with continuous stirring for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove insoluble solids and wash the solids with a small amount of toluene.

-

Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield 2-chloro-1-morpholinoethanone as a white solid.

Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| Morpholine | 87.12 | 1.00 mL | 11.5 | Nucleophile |

| Chloroacetyl chloride | 112.94 | 0.91 mL | 11.4 | Electrophile |

| Potassium Carbonate | 138.21 | 3.17 g | 22.9 | Base |

| Toluene | 92.14 | 30 mL | - | Solvent |

Step 2: Williamson Ether Synthesis of the Final Product

The second and final step is a Williamson ether synthesis, a well-established method for forming ethers.[2][3] In this reaction, the phenoxide ion of 4-hydroxybenzaldehyde, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloro-1-morpholinoethanone, displacing the chloride leaving group.[4][5]

Caption: Williamson ether synthesis of the target molecule.

Experimental Protocol for Step 2

This protocol is based on analogous Williamson ether syntheses involving 4-hydroxybenzaldehyde.[6][7]

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in dimethylformamide (DMF, 20 mL).

-

Base and Nucleophile Addition: Add finely powdered potassium carbonate (2.76 g, 20 mmol) and 2-chloro-1-morpholinoethanone (1.64 g, 10 mmol) to the solution.

-

Reaction Progression: Heat the reaction mixture to 80-100°C and stir vigorously overnight under a nitrogen atmosphere.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-hydroxybenzaldehyde | 122.12 | 1.22 g | 10 | Nucleophile Precursor |

| 2-chloro-1-morpholinoethanone | 163.60 | 1.64 g | 10 | Electrophile |

| Potassium Carbonate | 138.21 | 2.76 g | 20 | Base |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Solvent |

Characterization of this compound

The final product is expected to be a solid at room temperature. Its identity and purity should be confirmed using standard analytical techniques.

Physicochemical Properties: [8]

-

Molecular Formula: C₁₃H₁₅NO₄

-

Molecular Weight: 249.26 g/mol

-

SMILES: C1COCCN1C(=O)COC2=CC=C(C=C2)C=O[8]

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be performed to confirm the structure of the synthesized compound.

Safety Considerations

-

Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dimethylformamide (DMF) is a potential teratogen and should be handled in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis, including the use of PPE and proper waste disposal procedures.

References

-

PrepChem.com. Synthesis of 4-(2-morpholinoethoxy)benzaldehyde. Available from: [Link]

-

Arunachalam, S., et al. (2007). 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1503. Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

-

PubChem. 4-(2-morpholinoethoxy)benzaldehyde. Available from: [Link]

-

University of California, Irvine. Williamson Ether Synthesis. Available from: [Link]

- Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

PubChem. 4-(2-Morpholinoethoxy)benzaldehyde. Available from: [Link]

-

Ali, M. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(10), x220908. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

- Google Patents. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

-

JournalAgent. SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Available from: [Link]

-

Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka. Available from: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]

-

ResearchGate. Synthesis of Some new 2-(4-Aryliminophenoxy)NArylacetamide Via p-hydroxy benzaldehyde. Available from: [Link]

-

SpectraBase. 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

-

Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o427. Available from: [Link]

Sources

- 1. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. prepchem.com [prepchem.com]

- 7. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety Monograph: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

[1]

Executive Summary & Chemical Identity

Target Compound: 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde CAS Registry Number: 30817-36-8 Role in Drug Discovery: This compound serves as a critical bifunctional linker and building block in medicinal chemistry.[1] It combines a reactive aldehyde handle (for reductive aminations or olefination) with a morpholine-amide moiety, often used to modulate solubility or engage specific binding pockets in kinase inhibitors and PROTAC (Proteolysis Targeting Chimera) linker design.[1]

Technical Scope: This guide addresses the specific handling requirements dictated by the compound's susceptibility to autoxidation and its potential biological activity as a heteroaromatic aldehyde.

Physicochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to pale yellow.[1] |

| Solubility | DMSO, DCM, Methanol | Limited aqueous solubility; hydrophobic linker nature. |

| Reactivity | Electrophilic (Aldehyde) | Prone to nucleophilic attack and autoxidation. |

| Storage Class | 11 (Combustible Solids) | Keep away from strong oxidizers. |

Hazard Identification & Risk Assessment (GHS)

Based on structural analogs and specific safety data sheets for CAS 30817-36-8, the compound is classified as WARNING .[1]

GHS Classifications[1][2][3][4]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][2]

Mechanistic Toxicity & Reactivity[1]

-

Aldehyde Reactivity (Sensitization Risk): The benzaldehyde moiety is a "structural alert" in toxicology. Aldehydes can form Schiff bases with lysine residues in proteins, potentially leading to skin sensitization (allergic contact dermatitis) upon repeated exposure.

-

Autoxidation (Stability Risk): Benzaldehydes undergo radical-chain autoxidation in the presence of atmospheric oxygen to form the corresponding benzoic acid. This degrades sample purity and changes the stoichiometry of downstream reactions.

-

Morpholine Moiety: While the morpholine is bound as an amide (reducing its basicity and volatility compared to free morpholine), metabolic hydrolysis could theoretically release morpholine species, which are secondary amines capable of nitrosamine formation if exposed to nitrosating agents.

Strategic Handling Protocol

Core Directive: Isolate the operator from the compound (toxicity) and the compound from the environment (stability).

Engineering Controls[5]

-

Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood or a Powder Containment Enclosure .

-

Airflow Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s to prevent powder turbulence while ensuring capture.

Personal Protective Equipment (PPE) Selection[1]

-

Hand Protection: Double-gloving is required.[1]

-

Inner Layer: Nitrile (4 mil) for dexterity.

-

Outer Layer: Nitrile (minimum 5 mil) or Neoprene.

-

Rationale: Benzaldehyde derivatives can permeate thin latex; Nitrile offers superior chemical resistance to aromatic aldehydes.

-

-

Eye Protection: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature and irritation potential.

-

Respiratory Protection: If working outside a hood (not recommended), a P95/P100 particulate respirator is mandatory.

Workflow Visualization: Safe Weighing & Transfer

The following diagram illustrates the logical flow for handling this compound to minimize exposure and degradation.

Figure 1: Safe handling workflow emphasizing moisture control and inert gas blanketing.

Storage, Stability, and Quality Control

The aldehyde group is the stability-limiting factor.[1] Improper storage leads to the formation of 4-(2-morpholin-4-yl-2-oxo-ethoxy)-benzoic acid .[1]

Storage Protocol

-

Temperature: Store at 2–8°C for short-term (<1 month) or -20°C for long-term storage.

-

Atmosphere: Store under Argon or Nitrogen . The vial headspace must be purged after every use.

-

Container: Amber glass vials with Teflon-lined caps. Amber glass prevents UV-initiated radical autoxidation.[1]

Self-Validating Purity Check (H-NMR)

Before using this compound in critical library synthesis, verify purity.[1]

-

Diagnostic Signal: The aldehyde proton appears as a singlet at ~9.8–10.0 ppm .

-

Impurity Flag: A broad singlet appearing at ~11.0–13.0 ppm indicates oxidation to the carboxylic acid.

-

Action: If acid content >5%, purify via recrystallization or silica gel chromatography (DCM/MeOH gradient) before use.

Degradation Pathway Visualization

Understanding the failure mode ensures adherence to storage protocols.

Figure 2: Radical autoxidation pathway of benzaldehydes.[1] Storage under inert gas blocks the "Oxygen" input.

Emergency Response Procedures

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don nitrile gloves, goggles, and a lab coat.

-

Contain: Cover the spill with a wet paper towel (to prevent dust dispersal) or use an inert absorbent (vermiculite).

-

Clean: Wipe area with 10% acetone in water, followed by soap and water.

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste: Aldehyde Solid."

Exposure First Aid[1][6][7]

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/solvents (enhances absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3][4] Remove contact lenses if present.[5][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.

Emergency Logic Flow

Figure 3: Immediate response decision tree for personnel exposure.[1][3]

References

Sources

- 1. This compound | C13H15NO4 | CID 894260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(2-Morpholinoethoxy)benzaldehyde | C13H17NO3 | CID 3719902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an oxygen and a nitrogen atom, has emerged as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and target binding affinity, have rendered it a "privileged" scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of morpholine derivatives across a spectrum of diseases, including cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions. We will delve into the specific molecular interactions that drive the therapeutic efficacy of these compounds, supported by mechanistic insights and detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile morpholine scaffold in their own discovery programs.

Introduction: The Versatility of the Morpholine Ring

The morpholine moiety is more than just a solubilizing group; its inherent structural features make it an active participant in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, while the oxygen atom can also participate in hydrogen bonding. This dual nature, combined with its conformational flexibility, allows morpholine-containing compounds to effectively interact with a wide array of biological targets.[1] Its presence in numerous approved drugs, such as the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine, is a testament to its therapeutic importance.[2][3] This guide will explore the molecular basis for the therapeutic success of morpholine derivatives by examining their key molecular targets.

Morpholine Derivatives in Oncology: Targeting Aberrant Signaling

Cancer is characterized by uncontrolled cell proliferation and survival, often driven by dysregulated signaling pathways.[4] Morpholine derivatives have been successfully developed to target key nodes in these pathways, leading to potent anticancer activity.[4][5][6]

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] The morpholine ring is a key structural feature in many potent PI3K inhibitors.[7][8][9]

One of the most well-studied examples is ZSTK474 , a pan-Class I PI3K inhibitor.[7][10] The morpholine moieties in ZSTK474 play a crucial role in its binding to the ATP-binding pocket of PI3K, with the oxygen atom acting as a key hydrogen bond acceptor.[7]

-

Mechanism of Inhibition: Morpholine-containing inhibitors like ZSTK474 act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and preventing the phosphorylation of its downstream targets.[10][11] This leads to the suppression of the pro-survival Akt signaling pathway.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of ZSTK474.

Epidermal Growth Factor Receptor (EGFR): A Driver of Tumor Proliferation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and metastasis.[12][13] Overexpression or activating mutations of EGFR are found in various cancers, particularly non-small cell lung cancer (NSCLC).[12][13][14]

Gefitinib (Iressa®) is a prime example of a successful EGFR inhibitor that incorporates a morpholine ring.[14][15] This moiety enhances the drug's pharmacokinetic properties and contributes to its binding affinity.

-

Mechanism of Inhibition: Gefitinib is an ATP-competitive inhibitor that targets the tyrosine kinase domain of EGFR.[14][15] By blocking the autophosphorylation of the receptor, it prevents the activation of downstream pro-oncogenic pathways like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[4]

DNA-Dependent Protein Kinase (DNA-PK): A Key Player in DNA Repair

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[16] Cancer cells often rely on this pathway for survival after treatment with DNA-damaging agents like radiation or chemotherapy. Therefore, inhibiting DNA-PK can sensitize cancer cells to these therapies.[16]

NU7441 is a potent and selective inhibitor of DNA-PK that features a morpholine group.[16][17] The morpholine moiety is critical for its activity, forming a key hydrogen bond with the hinge region of the DNA-PK catalytic subunit (DNA-PKcs).[17][18]

-

Mechanism of Inhibition: By inhibiting the kinase activity of DNA-PK, morpholine-containing compounds like NU7441 prevent the repair of DNA double-strand breaks, leading to the accumulation of DNA damage and ultimately cell death, especially in combination with radiotherapy or certain chemotherapies.[16]

Morpholine Derivatives in Neurodegenerative Diseases: Modulating Key Enzymes

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[19][20] Morpholine derivatives have shown promise in targeting enzymes implicated in the pathology of these devastating disorders.[19][20][21]

Cholinesterases: Restoring Neurotransmitter Levels

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. One therapeutic strategy is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[19][20] Several morpholine-containing compounds have been developed as potent cholinesterase inhibitors.[22]

-

Mechanism of Action: By inhibiting AChE and BuChE, these derivatives increase the synaptic levels of acetylcholine, thereby improving cholinergic neurotransmission and cognitive function.[19][20]

Monoamine Oxidases: Regulating Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters such as dopamine, serotonin, and norepinephrine.[19][20] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease to increase dopamine levels in the brain.

-

Mechanism of Action: Morpholine derivatives can act as inhibitors of MAO-A and/or MAO-B, leading to an increase in the levels of key neurotransmitters in the brain, which can have antidepressant and anti-Parkinsonian effects.[19][20] The antidepressant Reboxetine , for instance, is a selective norepinephrine reuptake inhibitor that contains a morpholine ring.[23][24][25][26][27]

Morpholine Derivatives in Infectious Diseases: Halting Bacterial Growth

The rise of antibiotic-resistant bacteria poses a significant threat to global health.[28] The morpholine scaffold is present in a crucial class of antibiotics, the oxazolidinones.

The Bacterial Ribosome: A Target for Protein Synthesis Inhibition

Linezolid (Zyvox®) is the first clinically approved oxazolidinone antibiotic and contains a morpholine ring.[3][29][30][31] It is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[29][31][32]

-

Mechanism of Action: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA on the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex.[29][30][31][32][33] This unique mechanism of action means there is little to no cross-resistance with other classes of protein synthesis inhibitors.[30][33]

Caption: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Morpholine Derivatives in Inflammatory Diseases: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Morpholine derivatives have been investigated for their anti-inflammatory properties through various mechanisms.

Inducible Nitric Oxide Synthase (iNOS): Reducing Inflammatory Mediators

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a pro-inflammatory mediator.[34] Inhibition of iNOS is a potential therapeutic strategy for inflammatory conditions. Certain morpholine-containing β-lactam derivatives have been shown to be potent iNOS inhibitors.[34]

-

Mechanism of Action: By inhibiting iNOS, these compounds reduce the production of NO, thereby dampening the inflammatory response.[34]

Cannabinoid Receptor 2 (CB2): A Target for Analgesia and Anti-inflammation

The cannabinoid receptor 2 (CB2) is primarily expressed on immune cells and is involved in modulating inflammation and pain.[35] Agonists of the CB2 receptor have therapeutic potential as anti-inflammatory and analgesic agents without the psychoactive effects associated with CB1 receptor activation.[35] Indole derivatives containing an N-ethyl morpholine moiety have been developed as potent and selective CB2 receptor agonists.[35]

-

Mechanism of Action: Activation of the CB2 receptor by these morpholine derivatives can lead to a reduction in the release of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, resulting in anti-inflammatory and analgesic effects.[35]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: PI3K)

This protocol provides a framework for assessing the inhibitory activity of morpholine derivatives against a specific kinase, such as PI3Kα.

Objective: To determine the IC50 value of a test compound against PI3Kα.

Materials:

-

Recombinant human PI3Kα enzyme

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (morpholine derivative)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in kinase buffer to the appropriate working concentrations.

-

Reaction Setup: a. Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate. b. Add 10 µL of the enzyme/substrate mix to each well. c. Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (Example: Anticancer Activity)

This protocol describes a method to evaluate the cytotoxic effects of morpholine derivatives on cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (morpholine derivative)

-

Sulforhodamine B (SRB) assay reagents or similar (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: a. Prepare a serial dilution of the test compound in cell culture medium. b. Remove the old medium from the cell plates and add the medium containing the test compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Cell Fixation (for SRB assay): a. Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. b. Wash the plates five times with water and allow them to air dry.

-

Staining (for SRB assay): a. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature. b. Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Dye Solubilization (for SRB assay): Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the absorbance at 510 nm using a plate reader.

-

Data Analysis: a. Calculate the percentage of cell growth for each compound concentration relative to the vehicle control. b. Plot the percentage of cell growth against the logarithm of the compound concentration. c. Determine the GI50 value.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50/GI50 | Cell Line | Reference |

| ZSTK474 | PI3Kα | Enzyme Inhibition | 5.0 nM | - | [10] |

| PI3Kδ | Enzyme Inhibition | 3.9 nM | - | [10] | |

| Gefitinib | EGFR | Enzyme Inhibition | ~50-90 nM | - | [12] |

| NU7441 | DNA-PK | Enzyme Inhibition | 30 nM | - | [16] |

| AK-10 | - | Cytotoxicity | 3.15 µM | MCF-7 | [5][6] |

| - | Cytotoxicity | 8.55 µM | A549 | [5][6] | |

| Compound 10e | mTOR | Cytotoxicity | 0.033 µM | A549 | [36] |

Conclusion

The morpholine scaffold is a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and ability to engage in key interactions with a diverse range of biological targets have led to the development of numerous successful drugs and promising clinical candidates. From inhibiting key kinases in cancer to modulating enzymes in the central nervous system and disrupting bacterial protein synthesis, the therapeutic applications of morpholine derivatives are vast and continue to expand. A thorough understanding of the structure-activity relationships and the specific molecular targets of these compounds, as outlined in this guide, is essential for the rational design of the next generation of morpholine-based therapeutics.

References

-

National Center for Biotechnology Information. (2024). Linezolid. StatPearls. [Link]

-

Horne, M. D., & Tierney, L. M. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 665-670. [Link]

-

Kumar, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

-

Kumar, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

Wikipedia. (2024). Linezolid. [Link]

-

Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Intensive Care, 6, 32. [Link]

-

Patsnap. (2024). What is the mechanism of Linezolid? Synapse. [Link]

-

Brehmer, D., et al. (2005). Cellular targets of gefitinib. PubMed. [Link]

-

Rudd, R. A., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 27(3), 999. [Link]

-

Brehmer, D., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. [Link]

-

ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. [Link]

-

IntechOpen. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]

-

Rudd, R. A., et al. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. [Link]

-

Cancer Research UK. (n.d.). Gefitinib (Iressa). [Link]

-

Clinicaltrials.eu. (n.d.). Gefitinib – Application in Therapy and Current Clinical Research. [Link]

-

Eiran, S., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2739-2758. [Link]

-

Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 585-597. [Link]

-

Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 16(4), 759. [Link]

-

Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central. [Link]

-

Bektas, H., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 14(10), 1855-1862. [Link]

-

Verma, V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19335-19343. [Link]

-

Hollick, J. J., et al. (2011). DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype. Journal of Medicinal Chemistry, 54(1), 12-26. [Link]

-

Zhang, Y., et al. (2020). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Medicinal Chemistry, 11(1), 60-72. [Link]

-

Huang, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(3), 63. [Link]

-

Patsnap. (2024). What is Reboxetine Mesilate used for? Synapse. [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

-

Yilmaz, I., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 28(13), 5129. [Link]

-

Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44. [Link]

-

Wikipedia. (2024). Reboxetine. [Link]

-

Blackhall, F., et al. (2011). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. European Respiratory Review, 20(120), 87-95. [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

-

Lee, J., et al. (2024). Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441. Communications Biology, 7(1), 1018. [Link]

-

Kumar, S., & Narasimhan, B. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S2), 8564-8586. [Link]

-

ResearchGate. (n.d.). Design of DA-143. (a) The morpholine segment of NU7441 plays a crucial.... [Link]

-

Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. [Link]

-

ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. [Link]

-

Szabadi, E. (2000). Mechanisms of action of reboxetine. International Journal of Psychiatry in Clinical Practice, 4(sup2), S3-S11. [Link]

-

Salau, A. O., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(10), 2315. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

ResearchGate. (n.d.). (A) Antimicrobial morpholine contained agtents reported before; (B) the.... [Link]

-

Wang, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6614. [Link]

-

Kumar, A., & Narasimhan, B. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 8(49), 27954-27973. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancerresearchuk.org [cancerresearchuk.org]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. What is Reboxetine Mesilate used for? [synapse.patsnap.com]

- 24. The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Reboxetine - Wikipedia [en.wikipedia.org]

- 26. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 31. Linezolid - Wikipedia [en.wikipedia.org]

- 32. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 33. dovepress.com [dovepress.com]

- 34. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde , a critical intermediate in medicinal chemistry often utilized as a linker scaffold in PROTACs and kinase inhibitors. Unlike standard ethyl-linked derivatives, the inclusion of the 2-oxo (amide) moiety introduces hydrogen bond acceptor capabilities and alters the solubility profile of the linker.

This guide moves beyond simple recipe listing to provide a mechanistically grounded workflow . We utilize a convergent Williamson ether synthesis strategy, optimized for atom economy and purification efficiency.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we adopt a convergent approach. The target molecule is disassembled at the ether linkage, revealing two commercially accessible or easily synthesized precursors: 4-Hydroxybenzaldehyde and 4-(2-Chloroacetyl)morpholine (also known as 2-chloro-1-morpholinoethanone).

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the reaction logic and the critical transition states involved in the

Figure 1: Reaction pathway demonstrating the activation of the phenol followed by nucleophilic attack on the alpha-chloro amide.

Experimental Protocol

Reagents and Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 5.00 g | Substrate (Nucleophile) |

| 2-Chloro-1-morpholinoethanone | 163.60 | 1.2 | 8.04 g | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 11.32 g | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.68 g | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | - | - | 50 mL | Solvent |

| Ethyl Acetate / Water | - | - | - | Workup |

Critical Pre-Reaction Checks

-

Anhydrous Conditions: While Williamson ether synthesis can tolerate trace moisture, water competes with the electrophile, hydrolyzing the chloroacetyl morpholine to the corresponding acid. Ensure

is dried (oven at 120°C for 2 hours) before use. -

Catalysis: The addition of catalytic Potassium Iodide (KI) is essential . It converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, significantly accelerating the reaction rate.

Step-by-Step Methodology

Step 1: Phenoxide Formation [1]

-

Charge a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

-

Add 4-Hydroxybenzaldehyde (5.00 g, 40.9 mmol) and DMF (50 mL). Stir until fully dissolved.

-

Add Potassium Carbonate (

, 11.32 g, 81.8 mmol). -

Observation: The suspension may turn yellow/orange, indicating the formation of the phenoxide anion.

-

Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Step 2: Electrophile Addition & Alkylation

-

Add Potassium Iodide (KI, 0.68 g, 4.1 mmol) to the flask.

-

Add 2-Chloro-1-morpholinoethanone (8.04 g, 49.1 mmol) in one portion.

-

Equip the flask with a reflux condenser and a nitrogen balloon (inert atmosphere is preferred to prevent oxidation of the aldehyde, though not strictly mandatory).

-

Heat the reaction mixture to 80°C .

-

Note: Do not exceed 100°C. Higher temperatures increase the risk of Cannizzaro reaction or polymerization of the aldehyde.

-

-

Monitor by TLC (System: 50% Ethyl Acetate in Hexanes).

-

Rf values: Product (~0.4), SM Aldehyde (~0.6), Chloro-reagent (~0.3).

-

Reaction typically completes in 4–6 hours .

-

Step 3: Workup & Isolation

-

Cool the mixture to RT.

-

Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring.

-

Why? DMF is water-miscible. Pouring into excess water precipitates the organic product and solubilizes the inorganic salts (

, excess

-

-

Precipitation Check:

-

Scenario A (Solid forms): If a solid precipitates, filter via vacuum filtration, wash with water (3 x 50 mL) and cold hexanes (2 x 30 mL). Dry in a vacuum oven at 45°C.

-

Scenario B (Oiling out): If the product forms an oil, extract with Ethyl Acetate (3 x 100 mL).[2]

-

-

Extraction (if Scenario B):

Step 4: Purification

-

Recrystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from a mixture of Ethanol/Hexane (1:3) .

-

Flash Chromatography: If oil was obtained, purify on silica gel using a gradient of 0%

5% Methanol in Dichloromethane (DCM). The amide functionality makes the product polar.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (400 MHz, | Aldehyde (-CHO) proton | |

| Aromatic protons (ortho to CHO) | ||

| Aromatic protons (ortho to Ether) | ||

| O-CH2 -C=O (Singlet is key; no adjacent protons) | ||

| Morpholine ring protons | ||

| 13C NMR | Carbonyl (Aldehyde) | |

| Carbonyl (Amide) | ||

| Aromatic carbons | ||

| O-C H2-C=O | ||

| MS (ESI) | [M+H]+ = 250.1 | Molecular Ion |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or wet solvent. | Ensure |

| Residual DMF | Inefficient workup. | DMF is difficult to remove. Perform an extra wash with 5% LiCl solution during extraction (LiCl dramatically increases the partitioning of DMF into the aqueous phase). |

| Product is Sticky/Oily | Trace solvent trapped in amide lattice. | Triturate the oil with cold Diethyl Ether or Pentane to induce crystallization. |

| Side Product Formation | Cannizzaro reaction. | Do not use strong hydroxide bases (NaOH/KOH). Stick to Carbonate bases ( |

References

-

Preparation of 4-(2-morpholinoethoxy)benzaldehyde. PrepChem.com. Available at: [Link] (Accessed Oct 26, 2023). Note: Provides the baseline conditions for Williamson ether synthesis on 4-hydroxybenzaldehyde.

-

Synthesis of Some new 2-(4-Aryliminophenoxy)N-Arylacetamide Via p-hydroxy benzaldehyde. ResearchGate. Available at: [Link] (Accessed Oct 26, 2023). Note: Validates the reaction of chloro-acetamide derivatives with phenols.

-

Process for the production of 4-hydroxybenzaldehyde derivatives. Google Patents (EP0012939B1).[5] Available at: (Accessed Oct 26, 2023). Note: Discusses stability and reactivity of p-hydroxybenzaldehyde under basic conditions.

Sources

- 1. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives - Google Patents [patents.google.com]

- 6. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

- 7. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

Application Note: Utilizing 4-(2-Morpholin-4-yl-2-oxo-ethoxy)-benzaldehyde in VEGFR-2 Inhibitor Development

[1]

Executive Summary

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1][2] Small molecule inhibitors typically target the intracellular ATP-binding domain.[1] Compound A provides a strategic "tail" motif—comprising a phenyl ring linked to a morpholine via an acetamide spacer.[1] This moiety is critical for:

-

Solubility: The morpholine ring enhances aqueous solubility at physiological pH.[1]

-

Binding Affinity: The ether oxygen and amide carbonyl act as hydrogen bond acceptors in the solvent-exposed region of the kinase cleft.[1]

-

Pharmacokinetics: The linker length prevents steric clash while positioning the morpholine for optimal interaction.[1]

This guide details the protocols for synthesizing active inhibitors using Compound A, followed by biological validation assays.

Strategic Rationale & Pharmacophore Mapping

Effective VEGFR-2 inhibitors (e.g., Sunitinib, Sorafenib) generally follow a "Head-Linker-Tail" architecture.[1] Compound A functions as the Linker-Tail precursor.[1]

-

The Head (Scaffold): Binds to the Hinge Region (e.g., Indolinone, Quinazoline).

-

The Tail (Compound A): Extends into the solvent-front or allosteric hydrophobic pocket, improving selectivity and physicochemical properties.[1]

Pathway Visualization: Mechanism of Action

The following diagram illustrates where the inhibitor (derived from Compound A) intervenes in the angiogenic signaling cascade.[1]

Figure 1: VEGFR-2 Signaling Cascade.[1] The inhibitor blocks ATP binding, preventing downstream phosphorylation of AKT and ERK.

Protocol A: Chemical Synthesis of the Active Inhibitor

Objective: To condense Compound A with a bioactive scaffold (e.g., Oxindole) to create a potent VEGFR-2 inhibitor via Knoevenagel condensation.

Materials

-

Precursor: this compound (Compound A).[1]

-

Scaffold: 2-Oxindole derivative (e.g., 5-fluoro-1,3-dihydro-2H-indol-2-one).[1]

-

Catalyst: Piperidine.[1]

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 equivalent of the 2-Oxindole scaffold in absolute Ethanol (10 mL/mmol).

-

Addition: Add 1.1 equivalents of Compound A .

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq).

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5).

-

Checkpoint: The formation of a precipitate (yellow/orange) usually indicates the product (benzylidene-oxindole) is forming.[1]

-

-

Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

-

Filtration: Filter the precipitate under vacuum.

-

Purification: Wash the solid with cold Ethanol (2x) and Diethyl Ether (1x). Recrystallize from Ethanol/DMF if necessary to achieve >95% purity (verified by HPLC).

Synthesis Workflow Diagram

Figure 2: Synthetic route for coupling Compound A to a kinase-binding scaffold.[1]

Protocol B: In Vitro Kinase Inhibition Assay (Biochemical)